

# Cefcapene Pivoxil Hydrochloride: A Technical Guide for Respiratory Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cefcapene pivoxil hydrochloride is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed to its active form, cefcapene, in the intestinal wall. Cefcapene exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria, making it an effective therapeutic option for a range of respiratory tract infections. This technical guide provides an in-depth overview of cefcapene pivoxil hydrochloride, focusing on its clinical efficacy, bacteriological outcomes, pharmacokinetic/pharmacodynamic properties, and safety profile in the context of respiratory tract infections.

#### **Mechanism of Action**

Cefcapene, the active metabolite of **cefcapene pivoxil hydrochloride**, exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1] This is achieved through its binding to essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan.[1][2] The inhibition of peptidoglycan synthesis leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death. Cefcapene has demonstrated a high affinity for PBPs in key respiratory pathogens.[3]





Click to download full resolution via product page

Mechanism of action of Cefcapene.

# **In Vitro Activity**

Cefcapene has demonstrated potent in vitro activity against common causative pathogens of respiratory tract infections, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

### **Minimum Inhibitory Concentrations (MICs)**

The following table summarizes the MIC values of cefcapene against key respiratory pathogens.

| Pathogen                                          | MIC50 (μg/mL) | MIC90 (μg/mL) |
|---------------------------------------------------|---------------|---------------|
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.015 - 0.06 | 0.03 - 0.12   |
| Haemophilus influenzae                            | ≤0.015 - 0.03 | 0.03 - 0.06   |
| Moraxella catarrhalis                             | ≤0.06 - 0.12  | 0.12 - 0.25   |

Data compiled from multiple in vitro studies.

# Experimental Protocols Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of cefcapene are determined using standard broth microdilution or agar dilution methods as outlined by the Clinical and Laboratory



Standards Institute (CLSI).[4]

#### Workflow for MIC Determination:



Click to download full resolution via product page

#### Workflow for MIC determination.

- Preparation of Antimicrobial Agent: A stock solution of cefcapene is prepared and serially diluted to obtain a range of concentrations.
- Inoculum Preparation: Bacterial isolates are cultured on appropriate agar media, and a standardized inoculum equivalent to a 0.5 McFarland turbidity standard is prepared in a suitable broth.
- Inoculation: The prepared dilutions of cefcapene are inoculated with the standardized bacterial suspension.



- Incubation: The inoculated plates or tubes are incubated under specific atmospheric conditions (e.g., ambient air, CO2-enriched) at 35-37°C for 16-24 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of cefcapene that completely inhibits the visible growth of the organism.

# **Clinical Efficacy in Respiratory Tract Infections**

Multiple clinical trials have evaluated the efficacy of **cefcapene pivoxil hydrochloride** in the treatment of various respiratory tract infections.

Community-Acquired Pneumonia (CAP)

| Study                 | N | Dosage      | Duration<br>(days) | Clinical<br>Efficacy Rate<br>(%) |
|-----------------------|---|-------------|--------------------|----------------------------------|
| Pediatric<br>Study[5] | - | 3 mg/kg TID | -                  | 100                              |
| Adult Study           | - | 150 mg TID  | 7-14               | 90-95                            |

**Acute Bronchitis** 

| Study                 | N | Dosage      | Duration<br>(days) | Clinical<br>Efficacy Rate<br>(%) |
|-----------------------|---|-------------|--------------------|----------------------------------|
| Pediatric<br>Study[5] | - | 3 mg/kg TID | -                  | 84.6                             |

# Pharyngitis/Tonsillitis



| Study                                | N   | Dosage      | Duration<br>(days) | Clinical<br>Efficacy Rate<br>(%) |
|--------------------------------------|-----|-------------|--------------------|----------------------------------|
| Pediatric<br>Study[5]                | -   | 3 mg/kg TID | -                  | 100                              |
| Comparative Study vs. Amoxicillin[6] | 198 | 9 mg/kg/day | 7-10               | 96.8                             |

# **Bacteriological Eradication**

The bacteriological efficacy of **cefcapene pivoxil hydrochloride** is a key determinant of its clinical success.

**Eradication Rates by Pathogen in Pediatric Respiratory** 

Infections[5]

| Pathogen                 | Eradication Rate (%) |
|--------------------------|----------------------|
| Haemophilus influenzae   | 73.8 (overall)       |
| Streptococcus pyogenes   | 73.8 (overall)       |
| Moraxella catarrhalis    | 73.8 (overall)       |
| Streptococcus pneumoniae | 73.8 (overall)       |

**Eradication Rates in Chronic Respiratory Tract** 

Infections[7]

| Treatment Group                | N   | Bacteriological Eradication Rate (%) |
|--------------------------------|-----|--------------------------------------|
| Cefcapene Pivoxil (450 mg/day) | 171 | 60.5                                 |
| Cefteram Pivoxil (600 mg/day)  | 171 | 65.9                                 |



# **Pharmacokinetics and Pharmacodynamics**

Cefcapene pivoxil is rapidly absorbed after oral administration and hydrolyzed by esterases in the intestinal wall to its active form, cefcapene.

## **Key Pharmacokinetic/Pharmacodynamic Parameters**

- Time above MIC (T>MIC): The percentage of the dosing interval during which the free drug concentration remains above the MIC is a critical predictor of the efficacy of beta-lactam antibiotics.
- PK/PD Breakpoint: A blood concentration simulation demonstrated that a PK/PD breakpoint exceeding a T>MIC of 40% after administration of 3 mg/kg three times daily was 0.27 μg/mL.
   [5]

Logical Relationship for PK/PD Target Attainment:



Click to download full resolution via product page

PK/PD relationship for Cefcapene.

## Safety and Tolerability

**Cefcapene pivoxil hydrochloride** is generally well-tolerated. The most commonly reported adverse events are gastrointestinal in nature.

#### **Adverse Events in Clinical Trials**



| Adverse Event         | Cefcapene Pivoxil (%) | Comparator (Amoxicillin)<br>(%) |
|-----------------------|-----------------------|---------------------------------|
| Diarrhea/Loose Stools | 7.6 - 14              | 13.6                            |
| Rash                  | <1                    | 8.0                             |

Data from a comparative study in children with respiratory infections.[2][6]

### Conclusion

**Cefcapene pivoxil hydrochloride** is a valuable oral third-generation cephalosporin for the treatment of a range of respiratory tract infections. Its potent in vitro activity against key respiratory pathogens, favorable pharmacokinetic/pharmacodynamic profile, and demonstrated clinical and bacteriological efficacy, coupled with a good safety profile, make it a significant therapeutic option for clinicians. Further research into its use against emerging resistant pathogens will continue to define its role in the management of respiratory tract infections.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Penicillin-binding proteins and the mechanism of action of beta-lactam antibiotics -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic Properties and Bioequivalence of Cefcapene PivoxilHydrochloride 75 mg in Korean Healthy Volunteers [ekjcp.org]
- 6. KEGG DRUG: Cefcapene pivoxil hydrochloride hydrate [kegg.jp]
- To cite this document: BenchChem. [Cefcapene Pivoxil Hydrochloride: A Technical Guide for Respiratory Tract Infections]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b023812#cefcapene-pivoxil-hydrochloride-for-respiratory-tract-infections]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com